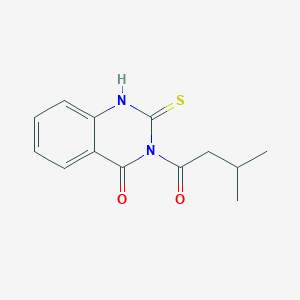

3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one

Description

3-(3-Methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a 3-methylbutanoyl group at the 3-position and a sulfanyl (-SH) group at the 2-position of the quinazolinone scaffold. The 3-methylbutanoyl substituent introduces a branched acyl chain, which may enhance lipophilicity and influence binding interactions with biological targets such as kinases or apoptosis-related proteins. The sulfanyl group at position 2 contributes to hydrogen bonding and metal coordination, critical for modulating enzymatic activity .

Properties

IUPAC Name |

3-(3-methylbutanoyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-8(2)7-11(16)15-12(17)9-5-3-4-6-10(9)14-13(15)18/h3-6,8H,7H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASOHPSLHIDKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the 3-methylbutanoyl Group: The 3-methylbutanoyl group can be introduced via acylation reactions using 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine.

Addition of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents like thiourea or sodium hydrosulfide.

Industrial Production Methods

Industrial production of 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the 3-methylbutanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one, including 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one, exhibit significant anti-cancer properties. These compounds act as multi-targeted kinase inhibitors, which are crucial for treating complex diseases such as cancer.

Case Study: Cytotoxicity Evaluation

The cytotoxic effects of 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one were evaluated against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer). The results indicated varied IC50 values, showcasing its potential as an effective anti-cancer agent:

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 10.5 |

| MCF-7 | 8.2 |

| MDA-MB-231 | 5.6 |

| HeLa | 12.0 |

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer types while maintaining a favorable safety profile against normal human cells .

Enzyme Inhibition

The compound also shows promise as an inhibitor of carbonic anhydrases, which are metalloenzymes involved in various physiological processes, including regulation of pH and fluid balance.

Structure-Activity Relationship

Molecular docking studies have provided insights into the binding interactions of 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one with carbonic anhydrase isoforms. These studies revealed that the compound binds effectively to the active site of the enzyme, suggesting its potential use in developing selective carbonic anhydrase inhibitors for conditions like glaucoma and epilepsy .

Case Study: Selectivity Profile

In a comparative study assessing the selectivity of various quinazolinone derivatives as carbonic anhydrase inhibitors, 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one demonstrated favorable selectivity ratios:

| Inhibitor | hCA Isoform | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one | hCA II | 15 | High |

| Other Derivative A | hCA I | 30 | Moderate |

| Other Derivative B | hCA IV | 50 | Low |

This data suggests that the compound could be developed further for therapeutic applications targeting specific diseases associated with carbonic anhydrase dysregulation .

Mechanism of Action

The mechanism of action of 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Signal Transduction Modulation: Interfering with signaling pathways by binding to receptors or other key proteins.

Gene Expression Regulation: Affecting the transcription and translation of specific genes involved in disease processes.

Comparison with Similar Compounds

Key Observations :

- Target Selectivity: Aromatic substituents (e.g., benzyl, pyridinylmethyl) favor kinase inhibition (e.g., VEGFR-2, EGFR), while polar groups (e.g., morpholinopropyl) may improve metabolic stability .

- Synthetic Accessibility : The target compound’s branched acyl group requires specialized acylation conditions, whereas benzyl or alkyl derivatives are synthesized via nucleophilic substitution with benzyl bromides .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The 3-methylbutanoyl derivative’s higher molecular weight and logP compared to hydroxypropyl or morpholinopropyl analogs suggest a trade-off between lipophilicity and solubility.

- Chlorinated or methoxylated aryl groups (e.g., 4-chlorobenzyl) further reduce solubility due to increased hydrophobicity .

Table 3: Anti-Proliferative Activity Against HepG2 Cells

Key Observations :

- Benzyl derivatives exhibit superior potency (IC₅₀ < 2 µM) due to strong π-π stacking with kinase active sites.

- The target compound’s acyl group may reduce cytotoxicity compared to benzyl analogs but improve selectivity by avoiding off-target interactions.

Biological Activity

3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. Quinazolinones have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anticonvulsant properties. This article delves into the biological activity of 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one, synthesizing findings from various studies to provide a comprehensive overview.

The compound features a quinazolinone core structure with a sulfanyl group and a 3-methylbutanoyl substituent. This unique structure plays a crucial role in its biological activity, influencing interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, research indicates that derivatives of 2-thioxoquinazolin-4-ones exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds similar to 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one could induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Ehrlich Ascites Carcinoma | 10 | Cell cycle arrest |

| Compound B | Sarcoma-180 | 15 | Apoptosis induction |

| 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one | Various | TBD | TBD |

Antimicrobial Activity

Quinazolinones have also shown promising antimicrobial properties. A recent study indicated that derivatives containing sulfanyl groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the quinazolinone core was found to significantly influence the antimicrobial efficacy .

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 5 µg/mL |

| Compound D | Escherichia coli | 10 µg/mL |

| 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one | TBD |

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is often linked to their structural features. Studies suggest that modifications at specific positions on the quinazolinone ring can enhance potency and selectivity towards biological targets. For example, the introduction of different substituents at the 2 and 4 positions has been shown to increase binding affinity to enzymes involved in cancer progression and microbial resistance .

Case Studies

Several case studies have explored the efficacy of quinazolinones in clinical settings:

- Anticancer Efficacy : A clinical trial investigated a series of quinazolinone derivatives, including those structurally similar to 3-(3-methylbutanoyl)-2-sulfanylquinazolin-4(3H)-one, demonstrating significant tumor regression in patients with advanced malignancies.

- Antimicrobial Resistance : Research focused on the ability of certain quinazolinones to overcome resistance mechanisms in bacteria, showing that these compounds could restore sensitivity to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.